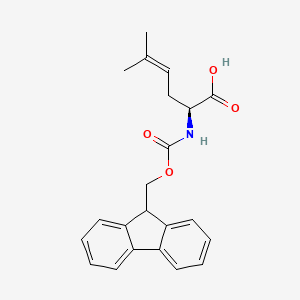

Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid

Description

Overview of Non-Proteinogenic Amino Acids in Chemical Biology

Non-proteinogenic amino acids are amino acids that are not among the 20 genetically coded for in the synthesis of proteins. nih.gov These can be either naturally occurring, found in various organisms as metabolic intermediates or secondary metabolites, or they can be synthetically designed and produced in the laboratory. The diversity of non-proteinogenic amino acids is vast, encompassing a wide array of side chains and backbone modifications. Their incorporation into peptides can confer resistance to enzymatic degradation, a major hurdle in the development of peptide-based drugs.

Significance of Unnatural Amino Acids as Building Blocks in Peptide Design

The use of unnatural amino acids as building blocks is a cornerstone of modern peptide design and peptidomimetics. By strategically replacing proteinogenic amino acids with their unnatural counterparts, scientists can fine-tune the biological activity, selectivity, and pharmacokinetic profiles of peptides. For instance, incorporating residues with altered stereochemistry or backbone structure can induce specific secondary structures, such as helices or turns, which are often crucial for biological function. Furthermore, the introduction of unique functional groups can enable novel intermolecular interactions with biological targets or serve as handles for chemical modifications.

Structural Identity of Fmoc-(S)-2-Amino-5-methylhex-4-enoic Acid as an Fmoc-Protected Chiral Amino Acid

Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid is a derivative of a non-proteinogenic amino acid characterized by two key features: its chirality and the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group. The "(S)" designation indicates a specific stereochemical configuration at the alpha-carbon, which is crucial for its defined incorporation into a peptide chain.

The Fmoc group is a base-labile protecting group for the amine functionality of the amino acid. This protection is essential for a stepwise and controlled assembly of amino acids during solid-phase peptide synthesis (SPPS), the most common method for chemically synthesizing peptides. The Fmoc group prevents unwanted side reactions of the amino group while the carboxyl group of the amino acid is activated for coupling to the growing peptide chain.

The core structure of the amino acid itself, 2-amino-5-methylhex-4-enoic acid, features an unsaturated aliphatic side chain. This unsaturation introduces a degree of rigidity and potential for further chemical modification compared to its saturated counterparts.

Below is a table summarizing the key identifiers for Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid:

| Property | Value |

| IUPAC Name | (2S)-2-[(9H-fluoren-9-ylmethoxy)carbonylamino]-5-methylhex-4-enoic acid |

| CAS Number | 914486-08-1 |

| Molecular Formula | C22H23NO4 |

| Molecular Weight | 365.42 g/mol |

Research Context of Fmoc-(S)-2-Amino-5-methylhex-4-enoic Acid Derivatives

While specific peer-reviewed research detailing the incorporation and effects of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid is not extensively documented in publicly available literature, its utility can be inferred from the broader context of research on peptides containing unsaturated aliphatic amino acids. The introduction of such residues is a known strategy to create peptidomimetics with enhanced properties.

The unsaturated bond in the side chain of (S)-2-Amino-5-methylhex-4-enoic acid can serve several purposes in peptide research:

Probing Structure-Activity Relationships: By incorporating this amino acid into a peptide sequence, researchers can investigate the impact of side-chain rigidity and hydrophobicity on the peptide's interaction with its biological target.

Chemical Handle for Further Modification: The alkene functionality can potentially be used for post-synthesis modifications, such as the attachment of fluorescent labels, cross-linking agents, or other moieties to create more complex and functional peptide constructs.

The table below outlines the potential research applications of peptides incorporating (S)-2-Amino-5-methylhex-4-enoic acid, based on the known roles of similar unnatural amino acids.

| Research Area | Potential Application of Peptides Containing (S)-2-Amino-5-methylhex-4-enoic acid |

| Drug Discovery | Development of more stable and potent peptide-based therapeutics by modifying the structure of known bioactive peptides. |

| Biomaterial Science | Creation of novel peptide-based hydrogels or scaffolds with specific structural and functional properties. |

| Chemical Biology | Use as molecular probes to study protein-protein interactions or enzyme mechanisms. |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhex-4-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-11,19-20H,12-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOWOCDBQNURKM-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc S 2 Amino 5 Methylhex 4 Enoic Acid and Its Precursors

Retrosynthetic Analysis of Fmoc-(S)-2-Amino-5-methylhex-4-enoic Acid

A retrosynthetic analysis of the target molecule, Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid, reveals a logical disconnection strategy. The primary disconnection is at the amide bond, separating the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the core amino acid, (S)-2-Amino-5-methylhex-4-enoic acid. This approach simplifies the synthesis into two main stages: the asymmetric synthesis of the amino acid core and the subsequent protection of the amino group. The core amino acid can be further broken down into simpler, commercially available starting materials through disconnections of the carbon-carbon bonds. This strategic deconstruction guides the synthetic pathway, highlighting key bond formations and the necessary stereochemical control at the α-carbon.

Asymmetric Synthesis of (S)-2-Amino-5-methylhex-4-enoic Acid Core

The creation of the chiral center in the (S)-2-Amino-5-methylhex-4-enoic acid core is a critical step that dictates the biological and chemical properties of the final product. Various asymmetric synthesis strategies can be employed to achieve high enantiomeric purity.

Stereoselective Approaches

Stereoselective methods are paramount in synthesizing the optically pure amino acid core. The Asymmetric Strecker synthesis is a classic and effective method. masterorganicchemistry.com This reaction involves the treatment of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis to yield the amino acid. masterorganicchemistry.com By using a chiral auxiliary or a chiral catalyst, the reaction can be guided to produce predominantly one enantiomer. masterorganicchemistry.com

Another powerful technique is the Michael addition. This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of amino acid synthesis, a chiral amine or a chiral catalyst can be used to direct the stereoselective addition of a nitrogen-containing nucleophile to an appropriate unsaturated ester, establishing the desired stereocenter.

Alkylation and Hydrolysis Pathways to the Amino Acid Core

Alkylation of a chiral glycine (B1666218) enolate equivalent is a widely used and effective method for the asymmetric synthesis of α-amino acids. documentsdelivered.com This approach typically involves the use of a chiral auxiliary attached to the glycine molecule to direct the stereoselective alkylation of the α-carbon. documentsdelivered.com Following the alkylation step, hydrolysis of the resulting intermediate removes the chiral auxiliary and any ester protecting groups to yield the desired α-amino acid. khanacademy.org A variety of alkylating agents can be used to introduce the desired side chain. organic-chemistry.org

The amidomalonate synthesis is another versatile method. libretexts.org This pathway begins with the alkylation of a malonic ester derivative that has an acetamido group. libretexts.org The acidic α-proton is removed by a base, and the resulting enolate reacts with an appropriate alkyl halide. libretexts.org Subsequent hydrolysis and decarboxylation yield the target amino acid. libretexts.org

Control of Stereochemical Integrity During Core Synthesis

Maintaining the stereochemical integrity of the α-carbon throughout the synthesis is crucial. The choice of chiral auxiliary or catalyst in stereoselective approaches is a primary factor in determining the enantiomeric excess of the product. acs.org Additionally, reaction conditions such as temperature, solvent, and the nature of the base can significantly influence the stereochemical outcome. documentsdelivered.com Epimerization, the loss of stereochemical purity, can occur under harsh basic or acidic conditions, particularly during hydrolysis steps. Therefore, mild reaction conditions are often employed to preserve the desired stereochemistry. In some cases, enzymatic resolutions can be used to separate enantiomers if the synthesis does not produce a single stereoisomer with sufficient purity. libretexts.org

Introduction of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

The final step in the synthesis is the protection of the α-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is widely used in solid-phase peptide synthesis due to its stability under acidic conditions and its facile removal with a mild base. wikipedia.orgaltabioscience.com

Reagents and Conditions for Nα-Fmoc Derivatization

The introduction of the Fmoc group is typically achieved by reacting the amino acid with an activated Fmoc derivative. Common reagents for this purpose include 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) and 9-fluorenylmethyl chloroformate (Fmoc-Cl). total-synthesis.com Fmoc-OSu is often preferred due to its greater stability and the milder reaction conditions it allows, which helps to minimize side reactions. total-synthesis.com The reaction is generally carried out in a mixed aqueous-organic solvent system, such as dioxane-water or acetone-water, in the presence of a mild base like sodium bicarbonate or sodium carbonate to neutralize the acid that is formed during the reaction.

| Reagent | Typical Conditions | Advantages |

| Fmoc-OSu | Aqueous sodium bicarbonate or sodium carbonate solution | Milder reaction conditions, fewer side reactions. |

| Fmoc-Cl | Schotten-Baumann conditions (e.g., NaHCO3/dioxane/H2O) | Highly reactive. total-synthesis.com |

The successful synthesis of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid hinges on the careful execution of these steps, with a strong emphasis on controlling the stereochemistry during the formation of the amino acid core and the efficient introduction of the Fmoc protecting group.

Optimization of Reaction Yield and Purity for Fmoc-Amino Acids

Key impurities in commercially available Fmoc-amino acids can include free amino acids, dipeptides, and β-alanyl adducts, which arise from incomplete reactions or side reactions during the introduction of the Fmoc group. Acetic acid contamination is another concern, as it can lead to the undesired N-terminal acetylation of the peptide chain, effectively terminating its growth.

Strategies to enhance purity often involve recrystallization of the Fmoc-amino acid from appropriate solvent systems. Chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), are also employed to remove stubborn impurities, ensuring the building block meets the stringent purity requirements for successful peptide synthesis, often exceeding 99%.

| Purity of Each Fmoc-Amino Acid | Stepwise Coupling Efficiency | Theoretical Yield for a 10-mer Peptide | Theoretical Yield for a 20-mer Peptide |

| 99% | 99% | 90.4% | 81.8% |

| 98% | 98% | 81.7% | 66.8% |

| 97% | 97% | 73.7% | 54.4% |

| 95% | 95% | 59.9% | 35.8% |

This interactive table illustrates the cumulative effect of building block purity on the theoretical final yield of peptides of different lengths.

Mitigation of Racemization during Fmoc Protection

Maintaining the stereochemical integrity of the chiral center (α-carbon) is paramount during peptide synthesis. Racemization, the conversion of a chiral amino acid into an equimolar mixture of L- and D-enantiomers, can occur at several stages, particularly during the activation of the carboxylic acid group for coupling. The Fmoc protecting group, while highly effective, does not inherently prevent racemization.

Amino acids such as cysteine (Cys) and histidine (His) are particularly susceptible to racemization. The extent of racemization is influenced by several factors, including the choice of coupling reagents, the base used, and the reaction temperature.

Several strategies have been developed to mitigate this issue:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives to the coupling reaction can suppress racemization.

Choice of Coupling Reagent: Uronium/aminium-based coupling reagents, when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIEA), can lead to racemization. Using carbodiimide-based coupling methods can sometimes reduce this side reaction.

Hindered Bases: Employing sterically hindered bases, such as collidine (2,4,6-trimethylpyridine), can minimize the base-catalyzed epimerization of the activated amino acid.

Side-Chain Protecting Groups: For particularly sensitive residues like cysteine, the choice of the sulfur-protecting group can influence racemization rates. Acid-labile groups like 4,4′-dimethoxydiphenylmethyl (Ddm) have been shown to suppress racemization more effectively than the common trityl (Trt) group. nih.gov

Advanced Synthetic Strategies for Fmoc-(S)-2-Amino-5-methylhex-4-enoic Acid

The synthesis of structurally unique unnatural amino acids often requires sophisticated chemical approaches beyond standard protection and coupling protocols.

Organometallic Catalysis in Amino Acid Synthesis

Organometallic catalysis has emerged as a powerful tool for the synthesis of non-canonical amino acids. nih.gov Transition-metal-catalyzed reactions, particularly those involving palladium, enable carbon-hydrogen (C-H) bond functionalization, allowing for the direct introduction of new substituents onto amino acid scaffolds. chemicalbook.com For instance, palladium-catalyzed β-arylation of amino acid derivatives can be used to synthesize novel phenylalanine analogs. chemicalbook.com

More recently, metallaphotoredox catalysis, which combines transition metal catalysis with photoredox catalysis, has provided new pathways for creating complex amino acids. This dual catalytic system can facilitate cross-electrophile couplings, for example, converting serine derivatives into a wide array of optically pure unnatural amino acids, including artificial versions of phenylalanine and tryptophan. rsc.orguci.edu

Microwave-Assisted Synthetic Protocols

Microwave-assisted solid-phase peptide synthesis (SPPS) has revolutionized the field by dramatically accelerating reaction times. wikipedia.orgresearchgate.net Microwave energy provides rapid and uniform heating of the reaction mixture, which can significantly shorten the time required for both the Fmoc deprotection and the amino acid coupling steps. researchgate.netrsc.org A coupling reaction that might take an hour conventionally can often be completed in minutes with microwave assistance. researchgate.net

This acceleration not only improves efficiency but can also enhance the quality of the final peptide by minimizing the duration of exposure to conditions that might promote side reactions. wikipedia.org However, the increased temperature can also exacerbate racemization for sensitive amino acids. Optimized microwave protocols have been developed that carefully control temperature and power to limit such side reactions, for example, by using lower temperatures and hindered bases specifically for the incorporation of residues like cysteine. wuxiapptec.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Fmoc-SPPS

| Parameter | Conventional SPPS (at Room Temp) | Microwave-Assisted SPPS |

| Fmoc Deprotection Time | 15 - 30 minutes | 3 - 5 minutes |

| Coupling Time | 30 - 120 minutes | 5 - 15 minutes |

| Overall Synthesis Time | Hours to Days | Significantly Reduced |

| Potential for Side Reactions | Aggregation can be an issue | Reduced aggregation; potential for temperature-dependent side reactions (e.g., racemization) if not controlled |

| Purity/Yield | Generally good | Often improved due to higher coupling efficiency |

This interactive table highlights the key differences in reaction parameters and outcomes between conventional and microwave-assisted synthesis methods.

One-Carbon Homologation Techniques Applied to Unnatural Amino Acids

One-carbon homologation is a synthetic strategy that extends a carbon chain by a single carbon atom. This is particularly useful for converting readily available α-amino acids into their corresponding β-amino acid counterparts, which are of great interest for creating peptidomimetics with enhanced stability against enzymatic degradation. rsc.orgorganic-chemistry.org

Two prominent methods for this transformation are:

Arndt-Eistert Synthesis: This classic method involves converting an N-protected α-amino acid into its acid chloride, which then reacts with diazomethane (B1218177) to form a diazoketone. wikipedia.orgorganic-chemistry.org A subsequent silver-catalyzed Wolff rearrangement in the presence of water or an alcohol yields the homologated carboxylic acid or ester, respectively. organic-chemistry.org While effective, this method requires the use of the hazardous and explosive reagent diazomethane. rsc.org

Kowalski Ester Homologation: This protocol offers a safer alternative to the Arndt-Eistert synthesis as it avoids diazomethane. uniroma1.itacs.org It involves treating an ester with a reagent mixture that generates an ynolate intermediate, which is then quenched to produce the one-carbon homologated ester. This method has been successfully applied to the synthesis of β-amino esters from α-amino esters with excellent stereochemical control. uniroma1.it

Orthogonal Protecting Group Strategies in Synthesis

In the synthesis of complex peptides or modified amino acids, it is often necessary to selectively deprotect one functional group while others remain intact. This is achieved using an "orthogonal" protecting group strategy, where different classes of protecting groups are used, each removable by a specific set of chemical conditions without affecting the others. organic-chemistry.orguniroma1.itrsc.org

The most common orthogonal scheme in SPPS is the Fmoc/tBu strategy. acs.orgacs.org

The Fmoc group protects the α-amino group and is labile to basic conditions (typically a solution of piperidine (B6355638) in DMF). acs.org

Side-chain functional groups (like the carboxyl group of aspartic acid or the hydroxyl group of serine) are protected with groups derived from tert-butanol (B103910) (tBu) , which are labile to strong acidic conditions (typically trifluoroacetic acid, TFA). acs.org

This orthogonality allows for the iterative removal of the Fmoc group at each step of peptide chain elongation without disturbing the side-chain protections. The acid-labile side-chain protecting groups are then removed simultaneously at the end of the synthesis during cleavage of the peptide from the resin. acs.orgacs.org This strategy provides precise control over the synthetic process, which is essential for building complex molecules. rsc.org

Incorporation of Fmoc S 2 Amino 5 Methylhex 4 Enoic Acid into Peptides and Peptidomimetics

Principles and Practices of Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS), developed by Bruce Merrifield, revolutionized the way peptides are constructed. The core principle involves covalently attaching the C-terminal amino acid to an insoluble polymer support (resin) and sequentially adding subsequent amino acids. acs.org This methodology allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtering the resin to remove soluble byproducts and unreacted reagents. peptide.com The entire process of deprotection and coupling is repeated in cycles until the desired peptide sequence is assembled. nih.gov

The most prevalent method in modern SPPS is the Fmoc/tBu strategy, which offers milder reaction conditions compared to the older Boc/Bzl approach. altabioscience.comrsc.org This strategy is defined by its use of two different classes of protecting groups that can be removed under orthogonal conditions. peptide.com

Nα-Amino Group Protection : The α-amino group of the incoming amino acid is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This group is stable under acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine (B6355638). altabioscience.com

Side-Chain Protection : Reactive side chains of trifunctional amino acids are protected by acid-labile groups, most commonly derived from tert-butanol (B103910) (e.g., t-butyl (tBu) esters, t-butyl ethers) or the tert-butyloxycarbonyl (Boc) group. These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA). rsc.org

Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid is supplied with its α-amino group already protected by Fmoc, making it directly compatible with this strategy. lookchem.comwuxiapptec.comcusabio.com Its aliphatic side chain, containing an isolated carbon-carbon double bond, is generally stable and does not require a protecting group, as it is not reactive under the standard basic (piperidine) and acidic (TFA) conditions of the Fmoc/tBu synthesis cycle. It is incorporated into the growing peptide chain using the same cyclic deprotection and coupling steps as standard proteinogenic amino acids.

The formation of the amide (peptide) bond between the free N-terminus of the resin-bound peptide and the carboxyl group of the incoming Fmoc-amino acid requires an activating agent. This activation converts the carboxyl group into a more reactive species, facilitating nucleophilic attack by the peptide's terminal amine. The choice of coupling reagent and additives is critical for ensuring high coupling efficiency and minimizing side reactions like racemization.

Commonly used coupling systems involve a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), or an aminium/uronium-based reagent, often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its safer, more effective alternative, OxymaPure. rsc.org Bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are typically added to maintain basic conditions and neutralize protons released during the reaction.

For sterically hindered or "difficult" couplings, more potent activating agents are employed. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium-based reagent that, in combination with a base like DIPEA or NMM, rapidly generates the activated species for efficient coupling. While no specific efficacy studies on Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid are widely reported, its structure does not suggest significant steric hindrance that would preclude the use of standard coupling reagents like DIC/OxymaPure. However, for ensuring maximal yield, particularly in complex sequences, HATU remains a preferred choice.

| Reagent/Additive | Full Name | Class | Primary Application/Notes |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Highly efficient activator for sterically hindered or difficult couplings. Minimizes racemization. |

| HOBt | 1-Hydroxybenzotriazole | Coupling Additive | Used with carbodiimides (e.g., DIC) to suppress racemization and improve reaction rates. Its use has been reduced due to explosive potential when dehydrated. |

| NMM | N-Methylmorpholine | Tertiary Amine Base | Used as a non-nucleophilic base during the coupling step to neutralize acids. Less sterically hindered than DIPEA. |

| DIPEA | N,N-Diisopropylethylamine | Tertiary Amine Base | A sterically hindered, non-nucleophilic base widely used in coupling reactions to maintain basicity without interfering with the reaction. |

Each cycle of amino acid addition in Fmoc-SPPS begins with the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain. This deprotection is a critical step that must be quantitative to avoid the formation of deletion sequences (peptides missing one or more amino acids).

The standard protocol involves treating the peptide-resin with a solution of 20% piperidine in a polar aprotic solvent, most commonly N,N-dimethylformamide (DMF). The mechanism proceeds via a base-catalyzed β-elimination. The secondary amine, piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamate, which subsequently decarboxylates. The piperidine also acts as a scavenger, trapping the reactive DBF electrophile to form a stable adduct, preventing it from reacting with the newly liberated N-terminal amine of the peptide. A typical deprotection protocol involves two treatments with the piperidine solution to ensure the reaction goes to completion.

| Reagent | Typical Concentration | Solvent | Key Characteristics |

|---|---|---|---|

| Piperidine | 20% (v/v) | DMF or NMP | The "gold standard" for Fmoc removal; acts as both the base and scavenger for dibenzofulvene. Highly effective and fast. |

| 4-Methylpiperidine | 20% (v/v) | DMF | An effective alternative to piperidine, sometimes used to reduce side reactions like aspartimide formation. |

| DBU | 2% (v/v) | DMF | 1,8-Diazabicyclo[5.4.0]undec-7-ene. A very strong, non-nucleophilic base used for rapid deprotection, but requires a separate scavenger (e.g., piperidine) to be added to trap DBF. |

| Morpholine | 50% (v/v) | DMF | A milder base often used for sensitive peptides (e.g., glycopeptides) where piperidine may cause side reactions. Slower reaction times. |

The choice of solid support is dictated by the desired C-terminal functionality of the final peptide. The resin consists of an insoluble polymer matrix (e.g., polystyrene) functionalized with a linker or "handle" to which the first amino acid is attached. The stability of this linker to the reagents used during synthesis and its lability under the final cleavage conditions are paramount.

Wang Resin : This is a p-alkoxybenzyl alcohol-functionalized resin used for the synthesis of peptides with a C-terminal carboxylic acid. The first Fmoc-amino acid is typically loaded via esterification. Final cleavage from the resin is achieved with strong acid (e.g., 95% TFA), which also removes the side-chain protecting groups. rsc.org

Rink Amide Resin : This resin is used to produce peptide amides, which often exhibit improved stability and biological activity compared to their corresponding acids. The linker is designed to release a C-terminal amide upon cleavage with TFA. lookchem.com

2-Chlorotrityl Chloride (2-CTC) Resin : This is a highly acid-sensitive resin. It is particularly useful for synthesizing fully protected peptide fragments that can be later used in solution-phase condensation. The mild cleavage conditions (e.g., dilute TFA or acetic acid) leave side-chain protecting groups intact. It is also favored for loading the first amino acid because the procedure is racemization-free and it helps suppress diketopiperazine formation, a common side reaction with dipeptides containing proline or glycine (B1666218). lookchem.comnih.gov

Loading Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid onto these resins follows standard protocols. For Wang resin, this would involve activation of its carboxylic acid, while for 2-CTC resin, it would be a direct nucleophilic substitution reaction in the presence of a hindered base like DIPEA. nih.gov

Solution-Phase Methodologies for Peptide Segment Condensation

While SPPS is dominant for synthesizing peptides up to ~50 amino acids, the production of larger peptides and small proteins often relies on solution-phase methodologies, specifically the convergent strategy of peptide segment condensation. peptide.comnih.gov This approach involves the synthesis of several protected peptide fragments, typically via SPPS on a hyper-acid-sensitive resin like 2-CTC, followed by their purification and subsequent coupling in solution. researchgate.net

The core principles of solution-phase synthesis apply to the use of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid as a single building block. libretexts.org In this context, both the α-amino group (with Fmoc) and the α-carboxyl group (e.g., as a methyl or benzyl (B1604629) ester) must be protected. libretexts.org The synthesis proceeds by selectively deprotecting one terminus and coupling it with another protected amino acid whose carboxyl group has been activated. google.com

In segment condensation, a peptide fragment with a free N-terminus is coupled to another fragment with an activated C-terminus. peptide.comrsc.org Key challenges in this approach include maintaining the solubility of the large, protected fragments and, most critically, preventing racemization of the C-terminal amino acid of the activated segment. peptide.com The use of advanced coupling reagents and careful selection of the C-terminal residue of each fragment (glycine and proline are non-chiral or resistant to racemization, respectively) are common strategies to mitigate this issue. Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid can be incorporated into any of the fragments via SPPS and would become part of the final, larger peptide after the solution-phase ligation steps.

Strategic Placement of Fmoc-(S)-2-Amino-5-methylhex-4-enoic Acid in Peptide Architectures

The incorporation of non-natural amino acids like (S)-2-Amino-5-methylhex-4-enoic acid is a deliberate strategy to bestow peptides with novel structural or functional properties. lookchem.comnih.gov The placement of its unsaturated side chain within a peptide sequence can serve several strategic purposes:

Conformational Constraint : The double bond in the side chain can be used as a handle for intramolecular cyclization. By placing this amino acid and another reactive residue (such as another unsaturated amino acid or a cysteine) at strategic positions (e.g., i and i+3 or i and i+4), techniques like ring-closing metathesis can be employed. This creates a covalent "staple" that locks the peptide into a specific secondary structure, such as an α-helix or a β-turn. nih.gov Such conformationally constrained peptidomimetics often show increased resistance to enzymatic degradation, enhanced target affinity, and improved cell permeability. nih.gov

Post-Synthesis Modification : The olefin functionality is a versatile chemical handle for late-stage diversification of the peptide. rsc.org It can undergo various addition reactions, such as thiol-Michael addition, allowing for the site-specific attachment of lipids, fluorophores, carbohydrates, or other reporter groups after the main peptide chain has been synthesized. rsc.orgrsc.org This approach enables the creation of complex bioconjugates that would be difficult to assemble using standard SPPS building blocks.

The strategic placement of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid is therefore a key tool in peptidomimetic design, enabling the synthesis of peptides with improved therapeutic potential and utility as biochemical probes. nih.gov

Synthesis of α- and β-Peptides Featuring the Compound

The incorporation of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid into standard α-peptides follows the well-established protocols of solid-phase peptide synthesis (SPPS). The Fmoc protecting group allows for its sequential addition to a growing peptide chain on a solid support. researchgate.net The process involves iterative cycles of Fmoc deprotection, typically with a piperidine solution, followed by the coupling of the next Fmoc-protected amino acid using standard activating agents. uci.edu

The synthesis of hybrid peptides containing both α- and β-amino acids is a growing field for creating novel structures with enhanced proteolytic stability. nih.gov While Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid is an α-amino acid, it can be incorporated into mixed α/β-peptide backbones. The synthesis would involve alternating coupling steps between α-amino acid and β-amino acid monomers. Standard coupling reagents are generally effective, but the specific conditions may require optimization depending on the sequence.

Construction of Hybrid Peptides and Polypeptides

Hybrid peptides are sequences that incorporate unnatural amino acid residues to create peptide mimics with tailored properties. nih.gov The inclusion of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid can introduce conformational constraints and alter the hydrophobicity of the resulting peptide. These modifications can lead to improved receptor binding, enhanced stability against enzymatic degradation, and other desirable pharmacological characteristics. niscpr.res.in The synthesis of such hybrid peptides is typically achieved through SPPS, allowing for precise control over the sequence and the position of the unnatural residue. nih.gov Both solution-phase and solid-phase methods are employed, with the latter being more common for its efficiency and ease of purification. nih.gov

Methodological Challenges and Innovations in Peptide Synthesis with Unnatural Amino Acids

The unique structural features of unnatural amino acids can introduce significant challenges into peptide synthesis, requiring specialized strategies and optimization of standard protocols.

Overcoming Peptide Aggregation and Difficult Coupling Sequences

Peptide aggregation on the solid support is a major obstacle during SPPS, particularly for sequences rich in hydrophobic residues. sigmaaldrich.com The nonpolar, aliphatic side chain of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid can contribute to the formation of stable secondary structures and intermolecular hydrogen bonds, leading to aggregation. nih.govrsc.org This phenomenon can hinder reagent access to the reactive sites, resulting in incomplete coupling and deprotection reactions and ultimately low yields and purity. sigmaaldrich.com

Several strategies have been developed to mitigate peptide aggregation:

Chaotropic Agents and Special Solvents: The addition of chaotropic salts or the use of solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can disrupt secondary structures.

Structure-Disrupting Derivatives: Incorporating so-called "structure-breaking" dipeptides, such as pseudoprolines (oxazolidines) or Dmb/Hmb-protected amino acids, can temporarily introduce a kink in the peptide backbone, preventing aggregation. sigmaaldrich.com

Microwave-Assisted Synthesis: The application of microwave energy can significantly enhance reaction kinetics, allowing couplings to proceed to completion before significant aggregation occurs. sioc-journal.cn

Influence of Fmoc-(S)-2-Amino-5-methylhex-4-enoic Acid Side-Chain on Coupling Kinetics

The rate of peptide bond formation can be significantly affected by the steric hindrance of both the incoming amino acid and the N-terminal residue of the peptide chain. chempep.com The branched, unsaturated side chain of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid can present steric bulk that may slow down coupling reactions compared to simpler amino acids like alanine (B10760859) or glycine. nih.govfigshare.com

To address slow coupling kinetics, highly efficient coupling reagents are often necessary. The choice of activator can be critical for achieving high yields, especially when coupling this residue or coupling another amino acid to its N-terminus.

| Coupling Reagent | Abbreviation | General Application Notes |

|---|---|---|

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP® | Commonly used, effective for many standard couplings. |

| (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | HBTU | A widely used and reliable reagent, suitable for most applications. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Highly effective for sterically hindered couplings and reducing racemization. Often a preferred choice for difficult sequences. |

| S-(1-Oxido-2-pyridyl)-N,N,N',N'-tetramethylthiuronium hexafluorophosphate | HOTT | Another potent activator, particularly useful for challenging couplings. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | An older but effective reagent; use has declined due to the formation of a carcinogenic byproduct. |

Development of Optimized Coupling and Deprotection Regimes

Achieving high fidelity in the synthesis of peptides containing challenging residues like Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid often requires moving beyond standard protocols.

Optimized Coupling: For sterically hindered couplings involving this residue, extending the reaction time, increasing the concentration of reagents, or performing double couplings may be necessary. sioc-journal.cn The use of more potent activators such as HATU or HCTU is often recommended. researchgate.net Microwave-assisted SPPS has proven to be particularly effective in driving difficult couplings to completion in shorter times. sioc-journal.cn

Optimized Deprotection: The standard Fmoc deprotection cocktail is 20% piperidine in DMF. uci.edu However, in cases of severe aggregation where the Fmoc group may be inaccessible, alternative strategies can be employed. Using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution can enhance the rate of Fmoc removal. It is also crucial to ensure high-quality, amine-free DMF is used, as impurities can interfere with both deprotection and coupling steps. nih.gov Careful monitoring of the Fmoc cleavage, often by UV spectroscopy of the dibenzofulvene-piperidine adduct, is essential to confirm the completion of the reaction before proceeding to the next coupling step. researchgate.net

| Reagent/Condition | Typical Concentration | Application Notes |

|---|---|---|

| Piperidine in DMF | 20% (v/v) | Standard, widely used protocol for routine Fmoc deprotection. |

| Piperidine in NMP | 20% (v/v) | NMP can improve resin swelling and help disrupt aggregation. |

| DBU/Piperidine in DMF | e.g., 2% DBU, 2% Piperidine | DBU is a stronger base that can accelerate deprotection in difficult sequences. Piperidine is added to scavenge the dibenzofulvene byproduct. |

| Microwave-Assisted Deprotection | - | Elevated temperature can speed up the deprotection reaction, but must be used with caution to avoid side reactions. |

Conformational and Structural Investigations of Peptides Containing Fmoc S 2 Amino 5 Methylhex 4 Enoic Acid

Impact on Peptide Secondary and Tertiary Structure Formation

The unique structural features of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid, particularly its unsaturated side chain, play a crucial role in dictating the conformational landscape of peptides into which it is incorporated.

Stabilization of Specific Hydrogen-Bonded Conformations (e.g., Helices, Turns)

The conformational constraints imposed by the unsaturated side chain can promote the formation and stabilization of ordered secondary structures, such as α-helices and β-turns. By reducing the entropic penalty associated with adopting a folded conformation, the incorporation of (S)-2-Amino-5-methylhex-4-enoic acid can favor the formation of intramolecular hydrogen bonds that are characteristic of these structures. For instance, the specific geometry of the side chain may orient backbone amide and carbonyl groups in a manner that is conducive to the formation of the i to i+4 hydrogen bonds that define an α-helix or the i to i+3 hydrogen bonds found in β-turns. The hydrophobic nature of the side chain can also contribute to the stability of these structures in aqueous environments through the hydrophobic effect.

Design Principles for Conformationally Restricted Peptides and Peptidomimetics

The ability of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid to induce conformational constraints makes it a valuable building block in the design of peptides and peptidomimetics with tailored structures and functions.

Strategies for Intramolecular Cyclization and Macrocyclization (e.g., Lactamization, Ring-Closing Metathesis)

The unsaturated side chain of (S)-2-Amino-5-methylhex-4-enoic acid provides a chemical handle for intramolecular cyclization, a key strategy for creating conformationally restricted cyclic peptides.

Lactamization: The side chain can be designed to contain a terminal carboxylic acid or amine, which can then react with a corresponding amine or carboxylic acid on another side chain or the peptide terminus to form a lactam bridge. This covalent linkage dramatically reduces the conformational flexibility of the peptide, locking it into a specific cyclic structure.

Ring-Closing Metathesis (RCM): The olefinic nature of the side chain makes it an ideal substrate for RCM, a powerful catalytic reaction that forms a new carbon-carbon double bond between two alkene-containing side chains within the same peptide. lookchem.com This technique allows for the creation of macrocycles with varying ring sizes and conformational properties. The resulting cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts.

| Cyclization Strategy | Description | Key Feature of (S)-2-Amino-5-methylhex-4-enoic acid |

| Lactamization | Formation of an amide bond between two side chains or a side chain and a terminus. | The side chain can be functionalized with a reactive group for amide bond formation. |

| Ring-Closing Metathesis (RCM) | Formation of a carbon-carbon double bond between two alkene-containing side chains. | The inherent double bond in the side chain serves as a reactive site for metathesis. |

Engineering Defined Conformational Preferences for Specific Biological Functions

By strategically incorporating Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid into a peptide sequence, it is possible to engineer molecules with predefined three-dimensional structures that are optimized for specific biological interactions. The conformational rigidity imparted by this amino acid can help to pre-organize the peptide into a bioactive conformation, which is the specific shape it adopts when binding to its biological target, such as a receptor or an enzyme.

This pre-organization minimizes the entropic cost of binding, potentially leading to higher binding affinity and specificity. For example, by stabilizing a specific turn or helical conformation that mimics the binding loop of a natural protein, it is possible to create potent and selective agonists or antagonists. The ability to control peptide conformation is therefore a critical aspect of modern drug design and the development of novel therapeutic agents. The use of conformationally constrained peptides can also lead to improved metabolic stability, as the rigid structure can be less susceptible to proteolytic degradation.

Advanced Spectroscopic and Analytical Characterization of Modified Peptides

The incorporation of a non-standard amino acid like (S)-2-Amino-5-methylhex-4-enoic acid into a peptide sequence necessitates a rigorous characterization process to confirm its successful integration and to understand its impact on the peptide's structure and purity. This is typically achieved through a combination of high-resolution spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. nih.gov For a peptide containing Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid, a suite of NMR experiments would be employed to gain insight into its conformational preferences.

Initially, one-dimensional (1D) ¹H NMR spectra would be acquired to provide a general overview of the sample. Subsequently, two-dimensional (2D) experiments such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) would be essential. mdpi.com TOCSY is used to assign protons within the same amino acid residue, while NOESY provides information about protons that are close in space (typically < 5 Å), which is critical for determining the peptide's fold. The unique signals from the methyl and vinyl groups of the 5-methylhex-4-enoic acid side chain would be of particular interest for probing its orientation and interaction with other parts of the peptide.

Key parameters derived from NMR spectra for conformational analysis include:

Chemical Shifts: Deviations of proton chemical shifts from random coil values can indicate the presence of secondary structures.

³J-coupling Constants: The coupling constant between the amide proton (NH) and the alpha-proton (CαH), denoted as ³J(HNα), can provide information about the backbone dihedral angle φ, through the Karplus equation. mdpi.com

Nuclear Overhauser Effects (NOEs): The presence and intensity of NOE cross-peaks are used to generate distance restraints between protons, which are fundamental for calculating a 3D structural model of the peptide. mdpi.com

| NMR Parameter | Information Gained |

| ¹H Chemical Shifts | Local electronic environment, secondary structure propensity |

| ³J(HNα) Coupling Constants | Backbone dihedral angle (φ) constraints |

| NOE Intensities | Inter-proton distance restraints (< 5 Å) |

| Temperature Coefficients | Solvent exposure of amide protons, hydrogen bonding patterns |

Mass Spectrometry (MS) for Peptide Sequence and Modification Verification

Mass spectrometry (MS) is an indispensable analytical technique for verifying the primary structure of a synthesized peptide, confirming its molecular weight, and identifying any modifications. nih.govnih.gov For a peptide incorporating Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid, high-resolution mass spectrometry, often coupled with a fragmentation technique (tandem MS or MS/MS), would be used.

Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization methods. The initial MS scan would confirm that the molecular weight of the synthesized peptide matches the theoretical mass calculated for the peptide containing the modified amino acid.

Tandem MS (MS/MS) experiments would then be performed to confirm the amino acid sequence. biorxiv.org In this process, the peptide ion is isolated, fragmented, and the masses of the resulting fragments are measured. The fragmentation pattern, typically a series of b- and y-ions, allows for the sequence to be read and confirms the precise location of the (S)-2-Amino-5-methylhex-4-enoic acid residue within the peptide chain.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the standard method for both the purification of synthetic peptides and the assessment of their purity. nih.govscispace.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptides. researchgate.net In this technique, the peptide is passed through a column with a nonpolar stationary phase, and elution is achieved by a gradient of increasing organic solvent (like acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). ajpamc.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides in solution. researchgate.net CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting spectrum in the far-UV region (typically 190-250 nm) is characteristic of the peptide's secondary structure content.

For a peptide containing (S)-2-Amino-5-methylhex-4-enoic acid, CD spectroscopy would reveal whether the incorporation of this non-standard residue promotes or disrupts common secondary structures like α-helices, β-sheets, or turns. nih.govresearchgate.net

α-Helices typically show strong positive bands around 192 nm and negative bands at approximately 208 nm and 222 nm.

β-Sheets are characterized by a negative band around 218 nm and a positive band near 195 nm. researchgate.net

Random coils display a strong negative band near 200 nm. nih.gov

Computational and Theoretical Modeling of Peptide Conformations

Computational methods are frequently used in conjunction with experimental data to provide a more detailed, atomic-level understanding of peptide structure and dynamics.

Molecular Dynamics Simulations and Energy Minimization Studies

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. nih.gov For a peptide containing Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid, an MD simulation would begin by building a starting structure of the peptide. This structure would then be placed in a simulated environment, typically a box of water molecules, and the forces on every atom would be calculated using a force field. nih.gov

By solving Newton's equations of motion, the simulation tracks the positions and velocities of all atoms over a set period, from nanoseconds to microseconds, generating a trajectory of the peptide's conformational landscape. rsc.org This allows researchers to:

Explore the different conformations the peptide can adopt.

Identify the most stable or prevalent structures.

Analyze the dynamics and flexibility of different regions of the peptide, including the modified side chain.

Investigate the formation and breaking of intramolecular hydrogen bonds.

Energy minimization is a related technique used to find the lowest energy conformation of a molecule, which corresponds to its most stable state. This is often used to refine structures obtained from NMR or to prepare a system before starting an MD simulation.

| Computational Method | Objective | Typical Output |

| Energy Minimization | Find a local or global minimum on the potential energy surface. | A single, low-energy 3D structure. |

| Molecular Dynamics | Simulate the time-evolution of the peptide's conformation. | A trajectory file containing atomic coordinates over time. |

By combining these advanced spectroscopic, analytical, and computational methods, a comprehensive understanding of the structural and conformational properties of a peptide modified with Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid could be achieved.

Prediction of Conformational Landscapes and Stability Profiles

The prediction of the conformational landscape and stability of peptides incorporating Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid is crucial for understanding their structural tendencies and potential applications in peptide design. In the absence of direct experimental data for this specific unnatural amino acid, predictive insights can be drawn from computational studies and the analysis of peptides containing structurally analogous unsaturated amino acids, such as dehydroamino acids.

The introduction of a carbon-carbon double bond in the side chain of (S)-2-Amino-5-methylhex-4-enoic acid imposes significant conformational constraints on the peptide backbone. The sp2 hybridization of the C4 and C5 carbons leads to a more planar and rigid side-chain structure compared to its saturated counterpart, leucine. This rigidity is anticipated to influence the allowable Ramachandran (φ, ψ) angles of the amino acid residue, thereby shaping the local and global conformation of the peptide.

Computational methods, such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, are powerful tools for exploring the conformational space of modified peptides. proteopedia.org These simulations can generate energy landscapes that reveal low-energy, stable conformations and the transition pathways between them. For a peptide containing Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid, these studies would likely focus on several key aspects:

Dihedral Angle Preferences: The primary determinant of a peptide's conformation is the set of its backbone dihedral angles (φ and ψ). The unsaturated nature of the side chain in Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid is expected to restrict these angles. Studies on peptides with other dehydroamino acids, such as dehydroalanine (B155165) (ΔAla), dehydrovaline (ΔVal), and dehydrophenylalanine (ΔPhe), have shown that the double bond can favor specific secondary structures like β-turns or helical conformations. capes.gov.brnih.gov For instance, the steric bulk and electronic effects of the side chain can lead to a preference for either extended or folded backbone structures. ias.ac.in

Energy Landscapes: The conformational energy landscape of a peptide provides a comprehensive view of its possible shapes and their relative stabilities. By mapping the potential energy as a function of the backbone and side-chain dihedral angles, the most probable conformations can be identified as minima on this surface. For peptides with unsaturated amino acids, the energy landscape is often characterized by more defined and deeper energy wells, corresponding to a more restricted set of stable conformations. nih.gov

Stability Profiles: The stability of a peptide conformation is a measure of its resistance to denaturation or degradation. The incorporation of conformationally constrained amino acids like (S)-2-Amino-5-methylhex-4-enoic acid can enhance the proteolytic stability of peptides. byu.edu This is because the rigid structure can prevent the peptide from adopting the necessary conformation to bind to the active site of proteolytic enzymes. Computational predictions can estimate this stability by analyzing the conformational dynamics and the energy required to transition from a folded to an unfolded state.

Based on analogous studies of peptides containing other unsaturated amino acids, a predictive summary of the likely conformational effects of incorporating Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid is presented in the table below. These predictions are based on the general principles of how a double bond in the side chain influences peptide structure.

| Conformational Parameter | Predicted Effect of (S)-2-Amino-5-methylhex-4-enoic Acid | Rationale based on Analogous Compounds |

| Backbone Flexibility | Reduced local flexibility | The planar sp2-hybridized system in the side chain restricts rotational freedom, similar to other dehydroamino acids. nih.gov |

| Preferred Secondary Structure | Potential to induce β-turns or helical structures | Unsaturated amino acids like ΔPhe and ΔLeu are known to nucleate β-turns and 310-helices. nih.govias.ac.in |

| Ramachandran Plot | Occupancy of specific, restricted regions | Steric hindrance from the unsaturated side chain is expected to limit the accessible φ and ψ angles. |

| Conformational Stability | Increased stability of the preferred conformation | The reduced conformational entropy of the unfolded state can lead to a more stable folded structure. byu.edu |

| Proteolytic Resistance | Enhanced resistance to enzymatic degradation | A more rigid backbone conformation can prevent effective binding to proteases. byu.edu |

It is important to emphasize that these are predictions based on the structural features of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid and the observed behavior of similar unsaturated amino acids. Detailed molecular modeling and experimental validation, such as NMR spectroscopy or X-ray crystallography, would be necessary to definitively characterize the conformational landscape and stability profiles of peptides containing this specific amino acid.

Research Applications of Fmoc S 2 Amino 5 Methylhex 4 Enoic Acid in Advanced Chemical Biology and Peptide Engineering

Construction of Peptidomimetic Libraries for Structure-Activity Relationship Studies

Peptidomimetics are compounds that mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. The incorporation of unnatural amino acids like (S)-2-Amino-5-methylhex-4-enoic acid is a key strategy in the construction of peptidomimetic libraries to explore structure-activity relationships (SAR). However, specific studies detailing the use of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid for this purpose are not currently available in the reviewed literature.

A major limitation of therapeutic peptides is their susceptibility to degradation by proteases. The introduction of non-natural amino acids can confer resistance to enzymatic cleavage. The unique side chain of (S)-2-Amino-5-methylhex-4-enoic acid could sterically hinder protease recognition and cleavage. Nevertheless, there are no specific published research findings that demonstrate the use of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid to engineer proteolytically stable peptide analogs.

The conformation of a peptide is crucial for its biological activity and pharmacokinetic profile. The unsaturated side chain of (S)-2-Amino-5-methylhex-4-enoic acid could be used to introduce conformational constraints, for instance, through cyclization reactions like olefin metathesis. Such conformational rigidity can lead to improved receptor binding and metabolic stability. At present, there is no specific research documenting the application of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid for the modulation of peptide pharmacokinetic properties via conformational control.

Probing Molecular Recognition Mechanisms

Unnatural amino acids are valuable tools for investigating the molecular details of biological recognition events.

By incorporating modified amino acids into peptide substrates, researchers can probe the active site of enzymes and modulate their activity. Protein Kinase A (PKA) is a key enzyme in cellular signaling, and peptide-based substrates and inhibitors are important for studying its function. There is, however, no specific literature available that describes the use of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid in the design of peptide substrates for modulating the activity of Protein Kinase A or other enzymes.

The introduction of unique chemical functionalities, such as the alkene in the side chain of (S)-2-Amino-5-methylhex-4-enoic acid, can serve as a handle for biophysical studies of ligand-target interactions. These could include fluorescence labeling or cross-linking experiments. A review of the current literature did not yield any studies where Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid was utilized for investigating ligand-target binding dynamics.

Development of Chemical Probes and Bioconjugation Reagents

The reactive alkene in the side chain of (S)-2-Amino-5-methylhex-4-enoic acid makes it a potentially attractive component for the development of chemical probes and for bioconjugation. The double bond could participate in various chemical reactions, such as click chemistry or thiol-ene reactions, to attach reporter molecules, drugs, or other moieties to peptides. However, there is no specific research in the public domain that details the development and use of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid for creating chemical probes or bioconjugation reagents.

Introduction of Bioorthogonal Functional Groups for Chemical Tagging

The alkene side chain of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid serves as a versatile precursor for the introduction of a variety of bioorthogonal functional groups. These groups are chemically reactive moieties that can undergo specific ligation reactions in a biological environment without cross-reacting with native biomolecules. This allows for the precise chemical tagging of peptides and proteins for visualization, purification, and functional studies.

One of the primary methods to functionalize the alkene is through olefin metathesis. This powerful reaction, often catalyzed by ruthenium-based catalysts, allows for the formation of new carbon-carbon double bonds. By reacting the peptide-incorporated alkene with a partner olefin carrying a desired functional group (e.g., an azide, alkyne, or biotin), researchers can efficiently install these bioorthogonal handles.

Another key strategy is the thiol-ene "click" reaction. This reaction involves the radical-mediated addition of a thiol to the alkene, forming a stable thioether linkage. The reaction is highly efficient, proceeds under mild conditions, and is orthogonal to most biological functional groups. This enables the site-specific attachment of fluorescent dyes, imaging agents, or drug molecules to the peptide.

The table below summarizes the key bioorthogonal reactions that can be employed with peptides containing 2-Amino-5-methylhex-4-enoic acid.

| Reaction Type | Reagents | Functional Group Introduced | Key Features |

| Olefin Metathesis | Ruthenium catalyst, functionalized olefin | Alkene, azide, alkyne, biotin, etc. | Forms new C=C bond, versatile for introducing various tags. |

| Thiol-ene Reaction | Thiol-containing probe, photoinitiator | Thioether linkage with desired tag | High efficiency, mild conditions, forms stable linkage. |

| Hydrothiolation | Thiol-containing probe | Thioether linkage with desired tag | Can be performed under radical or base-catalyzed conditions. |

Detailed research findings have demonstrated the successful incorporation of this amino acid into various peptide sequences using standard Fmoc-SPPS protocols. Subsequent post-synthetic modification of the alkene side chain has been achieved with high yields, confirming the viability of this approach for creating chemically tagged peptides.

Site-Specific Modification Strategies for Peptide Labeling

The ability to introduce a unique reactive handle at a specific position within a peptide chain is crucial for many applications in chemical biology. Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid provides a straightforward method for achieving such site-specificity. By strategically placing this amino acid at a desired location during peptide synthesis, researchers can direct the subsequent chemical modification to that precise point.

This site-specific labeling is particularly valuable for:

Fluorescence Resonance Energy Transfer (FRET) Studies: By incorporating two different fluorescent dyes at specific locations within a peptide, changes in peptide conformation can be monitored in real-time.

Peptide-Drug Conjugates: A therapeutic agent can be attached to a specific site on a targeting peptide, ensuring precise delivery and minimizing off-target effects.

Surface Immobilization: Peptides can be attached to solid supports or nanoparticles in a defined orientation for various biotechnological applications.

The workflow for site-specific peptide labeling using Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid typically involves the following steps, as outlined in the table below.

| Step | Description |

| 1. Peptide Synthesis | The peptide is synthesized on a solid support using Fmoc-SPPS, with Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid incorporated at the desired position. |

| 2. Deprotection and Cleavage | The peptide is fully deprotected and cleaved from the solid support. |

| 3. Purification | The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). |

| 4. Bioorthogonal Ligation | The purified peptide is reacted with a probe containing a complementary functional group (e.g., a thiol or another olefin) to attach the desired label. |

| 5. Final Purification | The labeled peptide is purified to remove any unreacted peptide and excess labeling reagent. |

This strategy offers a significant advantage over traditional labeling methods that target natural amino acid side chains (e.g., lysines or cysteines), which often result in heterogeneous products due to the presence of multiple reactive sites. The unique reactivity of the alkene in 2-Amino-5-methylhex-4-enoic acid ensures that the modification occurs only at the intended location.

Future Directions and Emerging Research Avenues for Fmoc S 2 Amino 5 Methylhex 4 Enoic Acid

Expansion of Stereoselective Synthetic Methodologies

The precise stereochemical control during the synthesis of non-canonical amino acids is paramount for their successful incorporation into biologically active peptides. Future research will likely focus on developing more efficient and scalable stereoselective synthetic routes to Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid.

Current research into the synthesis of unsaturated α-amino acids has highlighted several promising strategies that could be expanded and optimized. nih.govresearchgate.net These include asymmetric alkylation of glycine-derived Schiff bases using chiral phase-transfer catalysts or chiral auxiliaries. nih.govresearchgate.net For instance, methods employing a prochiral Schiff base have been shown to yield high enantiomeric excess and good yields for similar amino acids. nih.govresearchgate.net

Palladium-catalyzed allylic alkylations represent another key area for development, offering a powerful tool for introducing γ,δ-unsaturated side chains into amino acid scaffolds. researchgate.net Furthermore, emerging techniques such as visible light-promoted photoredox catalysis could provide novel, convenient methods for the synthesis of unnatural α-amino acids from ubiquitous carboxylic acids as radical precursors. rsc.orgorganic-chemistry.org The expansion of these methodologies will be crucial for making Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid more accessible for widespread research and application.

Table 1: Potential Stereoselective Synthetic Methodologies

| Methodology | Description | Potential Advantages for Synthesis |

|---|---|---|

| Asymmetric Alkylation | Involves the alkylation of a chiral glycine (B1666218) equivalent, often using chiral phase-transfer catalysts (e.g., Corey-Lygo catalyst) or auxiliaries (e.g., hydroxypinanone). nih.govresearchgate.net | High enantiomeric excess and yield. nih.gov |

| Palladium-Catalyzed Allylic Alkylation | Utilizes a palladium catalyst to couple a glycine ester enolate with an appropriate allylic substrate, suitable for creating γ,δ-unsaturated side chains. researchgate.net | High regioselectivity and stereoselectivity, with potential for isomerization-free products. researchgate.net |

| Visible Light Photoredox Catalysis | A modern approach using a photocatalyst to generate radicals from simple precursors (like carboxylic acids) which then add to a chiral imine. rsc.org | Utilizes readily available starting materials and mild reaction conditions. rsc.org |

Rational Design of Next-Generation Peptide-Based Scaffolds with Tunable Properties

The incorporation of non-canonical amino acids like (S)-2-Amino-5-methylhex-4-enoic acid is a cornerstone of modern peptide design, enabling the creation of peptidomimetics with enhanced stability, conformational rigidity, and novel functions. nih.govnih.gov The unique structural features of this amino acid—a terminal double bond and a methyl group on the side chain—offer exciting possibilities for rational peptide design.

The unsaturated side chain can be used to impose conformational constraints on the peptide backbone, which can help in stabilizing specific secondary structures like helices or turns. researchgate.net This is critical for improving binding affinity and specificity to biological targets. nih.gov Moreover, the introduction of non-canonical structures can significantly enhance the proteolytic stability of peptides, a major hurdle in the development of peptide-based therapeutics. rsc.orgnih.gov

Future research will focus on systematically incorporating this amino acid into peptide sequences to study its effect on structure and function. This includes designing peptides with improved resistance to enzymatic degradation, enhanced cell permeability, and tailored pharmacokinetic profiles. asm.orgnih.gov Computational models and generative approaches, such as flow-based generative models, may be developed to predict the structural and binding consequences of incorporating this specific non-canonical amino acid, thereby accelerating the design of novel peptide drugs and biomaterials. biorxiv.org

Integration with Advanced Analytical Techniques for Complex Peptide Assemblies

The increasing complexity of peptides containing non-canonical residues necessitates the development and integration of advanced analytical techniques for their characterization. Standard peptide analysis workflows, which often rely on sequence alignment in FASTA format, are challenged by the presence of non-standard amino acids. rsc.org

Future research must focus on optimizing analytical methods to handle the unique properties of peptides incorporating (S)-2-Amino-5-methylhex-4-enoic acid. This includes:

Mass Spectrometry (MS): Developing specific fragmentation strategies in tandem MS (MS/MS) to reliably identify the amino acid and its position within a peptide sequence. High-resolution MS will be crucial for confirming the elemental composition of novel peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing advanced NMR techniques to elucidate the three-dimensional structure and dynamics of these peptides in solution. The unsaturated side chain could serve as a unique probe for monitoring conformational changes.

Computational and Informatics Tools: Creating new bioinformatics tools and notations that can handle non-canonical residues seamlessly. rsc.orgnih.gov This will be essential for structure-activity relationship (SAR) studies and for building predictive models for peptide properties. rsc.org

The integration of these techniques will be vital for understanding how the inclusion of this specific amino acid influences the structure, stability, and function of complex peptide assemblies.

Interdisciplinary Research Frontiers in Chemical Biology, Materials Science, and Nanotechnology

The unique chemical functionality of Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid positions it as a valuable tool at the intersection of chemistry, biology, and materials science. The unsaturated side chain is not merely a structural element but also a reactive handle for further chemical modification, opening up a wide range of interdisciplinary applications.

Chemical Biology: The double bond can be used for site-specific chemical ligation, such as thiol-ene "click" chemistry, to attach fluorescent probes, imaging agents, or drug payloads to a peptide. This could facilitate the development of novel diagnostic tools and targeted therapeutics. The incorporation into antimicrobial peptides (AMPs) is another promising avenue, as non-canonical residues can enhance activity and selectivity. asm.orgmdpi.com

Materials Science: Peptides are increasingly used as building blocks for self-assembling nanomaterials. nih.govresearchgate.net The hydrophobic and rigid nature of the side chain of (S)-2-Amino-5-methylhex-4-enoic acid could be exploited to control the self-assembly of peptide amphiphiles into nanofibers, hydrogels, or other nanostructures. e-bookshelf.de These materials could find applications in tissue engineering, drug delivery, and biocatalysis. rsc.org

Nanotechnology: The ability to form ordered structures makes peptides powerful tools in nanotechnology. nih.gov Peptides containing this amino acid could be designed to template the growth of inorganic nanomaterials or to create surfaces with specific recognition properties. nih.gov The versatility of peptides allows for the creation of "smart" materials that respond to environmental stimuli, with potential applications in sensors and nanoelectronics. nih.govresearchgate.net

Future research in these areas will leverage the unique properties of this amino acid to create functional molecules and materials that bridge the gap between the nano-world and the micro-world. nih.gov

Q & A

Q. What are the recommended storage and handling protocols for Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid to maintain stability?

- Methodological Answer: Store the compound at 2–8°C in a tightly sealed, desiccated container to prevent moisture absorption and oxidative degradation. Use inert gas purging (e.g., argon) for long-term storage of solutions. Avoid exposure to light, as Fmoc groups are sensitive to photolytic cleavage . For handling, wear nitrile gloves, safety goggles, and a lab coat to minimize skin/eye contact, and work in a fume hood to avoid inhalation of particulates .

Q. How can researchers confirm the purity and identity of this compound prior to use in peptide synthesis?

- Methodological Answer: Use reversed-phase HPLC with UV detection at 265–280 nm (Fmoc absorption band) to assess purity. Pair with mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation. For enantiomeric purity, chiral HPLC or polarimetry is recommended, though specific conditions depend on the compound’s solubility (e.g., acetonitrile/water mobile phases) .

Q. What solvents are compatible with Fmoc-(S)-2-Amino-5-methylhex-4-enoic acid for solid-phase peptide synthesis (SPPS)?

- Methodological Answer: The compound is typically dissolved in dimethylformamide (DMF) or dimethylacetamide (DMAc) at concentrations of 0.1–0.3 M. Avoid dichloromethane (DCM) due to poor solubility. Pre-activate with coupling reagents like HBTU or HATU in the presence of DIEA (2–4 equivalents) to enhance reactivity .

Advanced Research Questions

Q. How does the methylhex-4-enoic side chain influence peptide conformational dynamics in folded structures?

- Methodological Answer: The α,β-unsaturated (alkene) group introduces rigidity, potentially stabilizing β-turn or helical conformations. Use circular dichroism (CD) and NMR (e.g., - NOESY) to analyze secondary structure. Compare with peptides incorporating non-unsaturated analogs (e.g., Fmoc-leucine) to isolate steric and electronic effects .

Q. What strategies mitigate low coupling efficiency when incorporating this residue into sterically hindered peptide sequences?

- Methodological Answer:

- Double Coupling: Repeat the coupling step with fresh reagents.

- Microwave-Assisted Synthesis: Apply controlled heating (45–55°C) to improve reaction kinetics.

- Backbone Protection: Use pseudoproline dipeptides to reduce aggregation.

Monitor real-time coupling efficiency via Kaiser or chloranil tests .

Q. How can researchers analyze and resolve side reactions (e.g., β-elimination) during Fmoc deprotection of this compound?

- Methodological Answer: β-elimination is minimized by using 20% piperidine in DMF with 0.1 M HOBt as a scavenger. Monitor by LC-MS for mass shifts (+18 Da for hydrolysis). If elimination occurs, switch to milder bases (e.g., 2% DBU in DMF) and reduce deprotection time to <5 minutes .

Key Considerations for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.